2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
This compound features a benzoxazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a pyrazole ring bearing an oxan-4-ylmethyl group. The benzoxazole ring is a heterocyclic scaffold known for its metabolic stability and diverse bioactivity, including kinase inhibition and antimicrobial effects . The sulfanyl (S-) bridge may enhance hydrogen-bonding interactions or participate in redox processes. The oxan-4-ylmethyl (tetrahydropyranyl) substituent likely improves solubility compared to purely lipophilic groups, balancing bioavailability .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-17(12-26-18-21-15-3-1-2-4-16(15)25-18)20-14-9-19-22(11-14)10-13-5-7-24-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFBSYCBHJAATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrazole ring is then synthesized separately and coupled with the benzoxazole derivative. Finally, the oxane moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques such as refluxing, column chromatography, and recrystallization are typically employed to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzoxazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or pyrazole rings.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzoxazole and pyrazole rings are known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s benzoxazole-sulfanyl-acetamide-pyrazole architecture distinguishes it from analogs. Key comparisons include:
Substituent-Driven Pharmacological Profiles
- Benzoxazole vs.
- Oxan-4-ylmethyl vs. Chlorobenzyl (): The oxane group’s ether oxygen enhances solubility, whereas chlorobenzyl increases lipophilicity, risking off-target interactions .
Predicted Bioactivity
- Metabolic Stability: Oxane’s hydrophilicity may reduce cytochrome P450-mediated metabolism compared to chlorobenzyl analogs .
- Enzyme Targeting: Structural similarity to acetylcholinesterase inhibitors () implies possible neurological applications, though fluorine-free design may limit blood-brain barrier penetration .
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel derivative within the benzoxazole family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure consists of a benzoxazole ring, a sulfanyl group, and an acetamide moiety linked to a pyrazole derivative.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds within the benzoxazole class often exhibit antimicrobial properties. For example, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Active | 32 µg/mL |
| Escherichia coli | Moderate | 64 µg/mL |
| Candida albicans | Low | 128 µg/mL |
This table summarizes the antimicrobial activity observed in related studies, suggesting that the compound may possess similar efficacy against certain pathogens .
2. Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Case Study:
A study investigated the effects of related benzoxazole compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative A | MCF-7 | 15 |
| Benzoxazole Derivative B | HeLa | 10 |
These findings suggest that modifications to the benzoxazole structure can significantly enhance anticancer activity. The presence of electron-donating groups was correlated with increased potency .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption: Alterations in cellular membrane integrity leading to cell death.
The specific interactions at the molecular level are still under investigation, but preliminary data indicate that the compound may target pathways involved in cell cycle regulation and apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
